RLA-4842

mCRPC Prodrug Activation Antiproliferative Activity

RLA-4842 is a ferrous iron-activatable drug conjugate (FeADC) that enables tumor-selective antiandrogen delivery in mCRPC by leveraging elevated labile Fe²⁺. • Outperforms free payload in LNCaP & C4-2B antiproliferative assays • 21-fold lower systemic AUC vs. apalutamide • Suppresses AR target genes (KLK2/KLK3) comparably to clinical antiandrogens ≥98% purity; -20°C storage; ambient shipping. RUO.

Molecular Formula C42H46F3N5O8S
Molecular Weight 837.9 g/mol
Cat. No. B12393140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRLA-4842
Molecular FormulaC42H46F3N5O8S
Molecular Weight837.9 g/mol
Structural Identifiers
SMILESCN(CCN(C)C(=O)OC1=CC=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)C(=O)OC5CCCC6(C5)OC7(C8CC9CC(C8)CC7C9)OO6
InChIInChI=1S/C42H46F3N5O8S/c1-47(15-16-48(2)38(53)55-33-5-3-14-40(23-33)56-41(58-57-40)28-18-25-17-26(20-28)21-29(41)19-25)37(52)54-32-10-8-30(9-11-32)50-36(59)49(35(51)39(50)12-4-13-39)31-7-6-27(24-46)34(22-31)42(43,44)45/h6-11,22,25-26,28-29,33H,3-5,12-21,23H2,1-2H3/t25?,26?,28?,29?,33-,40-,41?/m1/s1
InChIKeySRECGUSVMOIDAN-QHRRNFNDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RLA-4842 (CID 166642585) for mCRPC Research: A Ferrous Iron-Activatable Antiandrogen Prodrug


RLA-4842 (CID 166642585) is a synthetic, ferrous iron-activatable drug conjugate (FeADC) designed for the targeted delivery of an antiandrogen payload to metastatic castration-resistant prostate cancer (mCRPC) cells. The compound consists of a second-generation antiandrogen (payload 3) linked via a di-carbamate linker to a 1,2,4-trioxolane (RD58) iron-activatable trigger [1]. Its mechanism leverages the elevated labile Fe²⁺ pools characteristic of mCRPC to achieve tumor-selective activation and payload release, potentially improving the therapeutic window compared to conventional, non-targeted antiandrogens [1]. The molecular formula is C42H46F3N5O8S with a molecular weight of 837.9 g/mol [2].

Why Generic Antiandrogens or Simple Payloads Cannot Substitute for RLA-4842 (CID 166642585)


Substituting RLA-4842 with its free antiandrogen payload (3) or a clinically used antiandrogen like apalutamide is not scientifically equivalent due to fundamental differences in their activation mechanism, cellular activity, and pharmacokinetic profile. RLA-4842 is a prodrug designed to remain largely inactive until it encounters elevated Fe²⁺ in mCRPC cells, a feature absent in its non-peroxidic, iron-stable control conjugate RLA-5286 (11) and the parent payloads [1]. Direct comparisons show that RLA-4842 can exhibit enhanced antiproliferative activity in specific AR-positive mCRPC cell lines (LNCaP and C4-2B) compared to its own payload (3) [1]. Furthermore, its systemic pharmacokinetic parameters, such as Cmax and AUC, are significantly lower than those of apalutamide, indicating a different and potentially safer exposure profile [1]. Therefore, the functional and pharmacological properties of RLA-4842 are unique to its intact, iron-activatable conjugate structure and cannot be replicated by its individual components or other in-class compounds.

Quantitative Differentiation of RLA-4842 (CID 166642585) vs. Comparators: Head-to-Head Evidence for Scientific Selection


RLA-4842 Demonstrates Superior Potency Over Its Iron-Stable Control Conjugate RLA-5286 in LNCaP-AR Cells

RLA-4842 (9) exhibits significantly greater antiproliferative activity in LNCaP-AR cells compared to its non-peroxidic, iron-stable control conjugate RLA-5286 (11). This demonstrates that the iron-activatable 1,2,4-trioxolane trigger is essential for the observed potency [1].

mCRPC Prodrug Activation Antiproliferative Activity

RLA-4842 Shows Enhanced Antiproliferative Activity Compared to its Free Antiandrogen Payload in LNCaP and C4-2B Cells

In a head-to-head comparison at a single concentration of 5 μM over 6 days, the intact prodrug RLA-4842 (9) more effectively inhibited the proliferation of LNCaP and C4-2B mCRPC cells than its own free antiandrogen payload (3) [1].

mCRPC Prodrug Efficacy AR-positive Cancer

RLA-4842 Suppresses AR Target Gene (KLK2/KLK3) Transcription to a Similar Extent as Apalutamide, and More Potently than Its Payload

RT-PCR analysis in LNCaP cells showed that RLA-4842 (9) suppressed the transcription of the androgen receptor (AR) target genes KLK2 and KLK3 to a degree comparable to the clinical-stage antiandrogen apalutamide (2), and more effectively than its own free antiandrogen payload (3) [1].

Androgen Receptor Gene Expression On-target Activity

RLA-4842 Exhibits a Distinct Pharmacokinetic Profile with 21-fold Lower Systemic Exposure (AUC) Compared to Apalutamide in Mice

In a comparative mouse pharmacokinetic study, RLA-4842 (9) demonstrated a significantly different systemic exposure profile compared to apalutamide (2). Following a single 10 mg/kg intraperitoneal dose, RLA-4842 had a 21-fold lower total systemic exposure (AUClast) than apalutamide [1].

Pharmacokinetics AUC In Vivo Exposure

Optimal Research and Procurement Applications for RLA-4842 (CID 166642585) Based on Quantitative Evidence


Investigating Iron-Dependent Prodrug Activation Mechanisms in mCRPC Models

RLA-4842 is uniquely suited for studies dissecting the role of elevated labile Fe²⁺ in mCRPC as a prodrug activation trigger. Its differential potency compared to the iron-stable control RLA-5286 (11) [1] makes it an essential tool for validating Fe²⁺-dependent drug release in cellular assays. Researchers can use this pair of compounds to definitively link antiproliferative effects to the iron-activatable trioxolane moiety, a key control for mechanistic studies of FeADC technology.

Comparative Efficacy Studies of Prodrugs vs. Free Payloads in AR-Positive Prostate Cancer

For research programs evaluating the therapeutic advantage of prodrug strategies, RLA-4842 provides a clear benchmark. Its demonstrated ability to outperform its own free antiandrogen payload (3) in inhibiting the growth of LNCaP and C4-2B cells [1] provides a quantitative basis for assessing the benefits of conjugation. This makes it a high-value compound for projects aiming to understand and quantify the added value of targeted prodrug delivery in an AR-driven cancer context.

Modeling the Pharmacokinetic and Tolerability Advantages of FeADCs In Vivo

The distinct pharmacokinetic profile of RLA-4842, characterized by a 21-fold lower systemic AUC compared to apalutamide [1], positions it as a critical reagent for in vivo studies of drug tolerability and safety. Researchers can use RLA-4842 to model how a lower systemic exposure of antiandrogen activity, while maintaining on-target tumor effects, can translate to reduced off-target toxicities. This is directly relevant for preclinical development programs focused on improving the therapeutic index of antiandrogen therapies.

On-Target Gene Expression Studies in Androgen Receptor Signaling Pathways

RLA-4842 is a validated tool for studying AR-mediated transcriptional regulation. Its capacity to suppress key AR target genes (KLK2 and KLK3) in LNCaP cells with efficacy comparable to the clinical agent apalutamide [1] confirms its on-target activity. This makes it suitable for research into AR signaling dynamics, mechanisms of resistance, and for benchmarking novel AR-targeting agents in well-established in vitro gene expression assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for RLA-4842

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.